1-(1-Azabicyclo[3.2.1]octan-5-yl)ethanone
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Overview
Description
5-Acetyl-1-azabicyclo[3.2.1]octane is a nitrogen-containing heterocyclic compound. The azabicyclo[3.2.1]octane scaffold is a core structure found in many biologically active molecules, including tropane alkaloids. These compounds are known for their diverse pharmacological properties, making them of significant interest in medicinal chemistry .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Acetyl-1-azabicyclo[3.2.1]octane typically involves the enantioselective construction of the azabicyclo[3.2.1]octane scaffold. One common method is the intramolecular cyclization of acyclic starting materials that contain the necessary stereochemical information . Another approach involves the desymmetrization of achiral tropinone derivatives .
Industrial Production Methods
Industrial production methods for 5-Acetyl-1-azabicyclo[3.2.1]octane are less documented in the literature. large-scale synthesis would likely involve optimizing the reaction conditions used in laboratory-scale syntheses to achieve higher yields and purity.
Chemical Reactions Analysis
Types of Reactions
5-Acetyl-1-azabicyclo[3.2.1]octane can undergo various chemical reactions, including:
Oxidation: This reaction can introduce additional functional groups or modify existing ones.
Reduction: This reaction can reduce ketones or other functional groups to alcohols or alkanes.
Substitution: This reaction can replace one functional group with another, often using nucleophilic or electrophilic reagents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Common reducing agents include lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄).
Substitution: Common reagents include halogens (e.g., chlorine, bromine) and nucleophiles (e.g., hydroxide, cyanide).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction may yield alcohols or alkanes .
Scientific Research Applications
5-Acetyl-1-azabicyclo[3.2.1]octane has several scientific research applications:
Mechanism of Action
The mechanism of action of 5-Acetyl-1-azabicyclo[3.2.1]octane involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s bicyclic structure allows it to fit into the active sites of these targets, modulating their activity. This interaction can affect various biological pathways, leading to its observed effects .
Comparison with Similar Compounds
Similar Compounds
2-Azabicyclo[3.2.1]octane: Another nitrogen-containing heterocycle with significant potential in drug discovery.
8-Azabicyclo[3.2.1]octane: The central core of tropane alkaloids, known for their diverse biological activities.
Uniqueness
5-Acetyl-1-azabicyclo[3.2.1]octane is unique due to its specific acetyl substitution, which can influence its chemical reactivity and biological activity. This makes it a valuable compound for studying structure-activity relationships and developing new therapeutic agents .
Properties
CAS No. |
119102-97-5 |
---|---|
Molecular Formula |
C9H15NO |
Molecular Weight |
153.22 g/mol |
IUPAC Name |
1-(1-azabicyclo[3.2.1]octan-5-yl)ethanone |
InChI |
InChI=1S/C9H15NO/c1-8(11)9-3-2-5-10(7-9)6-4-9/h2-7H2,1H3 |
InChI Key |
YSAQVYLPHOJPAZ-UHFFFAOYSA-N |
SMILES |
CC(=O)C12CCCN(C1)CC2 |
Canonical SMILES |
CC(=O)C12CCCN(C1)CC2 |
Origin of Product |
United States |
Synthesis routes and methods
Procedure details
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